molecular formula C17H15N3O B6898925 Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone

Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B6898925
M. Wt: 277.32 g/mol
InChI Key: QOILOQTZNNNGAY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-3-2-4-13-6-9-20(16(12)13)17(21)14-5-8-19-10-7-18-15(19)11-14/h2-5,7-8,10-11H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOILOQTZNNNGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCN2C(=O)C3=CC4=NC=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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